molecular formula C20H17N3O7S2 B2757849 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide CAS No. 681832-41-7

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide

Cat. No.: B2757849
CAS No.: 681832-41-7
M. Wt: 475.49
InChI Key: AJLBGRPAGSZHKW-IUXPMGMMSA-N
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Description

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H17N3O7S2 and its molecular weight is 475.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds similar to the requested chemical have been synthesized and tested for their antimicrobial properties. For example, thiazolidinone derivatives have demonstrated potent antibacterial and antifungal activities against various strains like E. coli, S. aureus, and C. albicans (Shiv Kumar et al., 2012). Another study reported the synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives, showing significant in vitro antibacterial and antifungal properties (B. A. Baviskar et al., 2013).

Anticancer Applications

Thiazolidine derivatives, closely related to the chemical , have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. The presence of a nitro group on the thiazolidinone moiety has been found important for this activity (S. Chandrappa et al., 2008).

Enzyme Inhibition

Some compounds similar to the requested chemical are known to inhibit enzymes. For instance, novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase, which play roles in antitumor and antibacterial applications (A. Gangjee et al., 1996).

Antioxidant Activity

Derivatives of thiazolidinone have been studied for their antioxidant activities. For example, certain 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives exhibited potent antioxidant activity in vitro (Subbulakshmi N. Karanth et al., 2019).

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7S2/c1-29-15-6-3-11(7-16(15)30-2)8-17-19(26)22(20(31)32-17)10-18(25)21-13-9-12(23(27)28)4-5-14(13)24/h3-9,24H,10H2,1-2H3,(H,21,25)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLBGRPAGSZHKW-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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